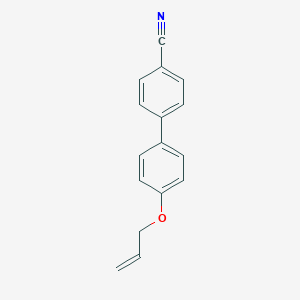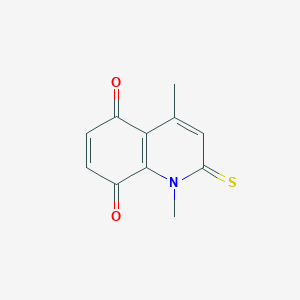
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione exerts its pharmacological effects by blocking the ionotropic glutamate receptor, which is a type of receptor that is activated by the neurotransmitter glutamate. By blocking this receptor, 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can prevent the influx of calcium ions into the cell, which can lead to the inhibition of neuronal activity.
Biochemical and physiological effects:
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is involved in learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in scientific research. One potential application is in the development of new drugs for the treatment of neurological and psychiatric disorders that are associated with dysfunction of the glutamate system. Another potential direction is the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to better understand the mechanisms underlying the pharmacological effects of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione and to identify any potential side effects or toxicities associated with its use.
Métodos De Síntesis
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can be synthesized using a multistep process that involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with thiourea to form 1,4-dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione. The compound can then be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
Propiedades
Número CAS |
199281-95-3 |
|---|---|
Nombre del producto |
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione |
Fórmula molecular |
C11H9NO2S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-sulfanylidenequinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2S/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5H,1-2H3 |
Clave InChI |
MJDAFVITCHSPNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C |
SMILES canónico |
CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C |
Sinónimos |
5,8-Quinolinedione, 1,2-dihydro-1,4-dimethyl-2-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



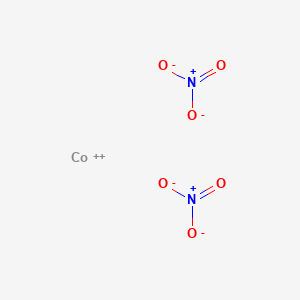


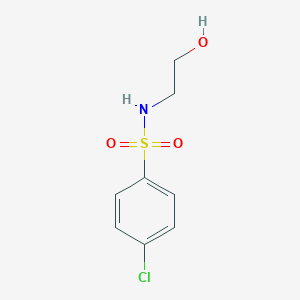

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
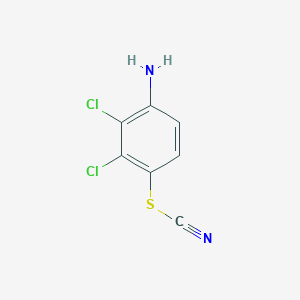
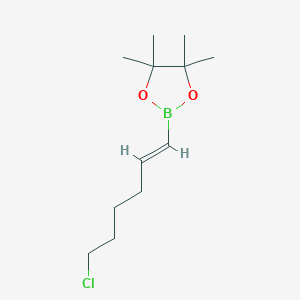

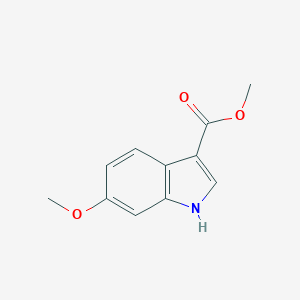
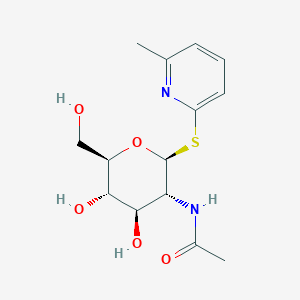
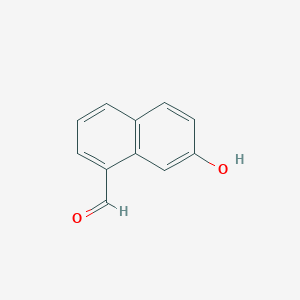
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
